molecular formula C11H8BrNO3 B13214136 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid

Cat. No.: B13214136
M. Wt: 282.09 g/mol
InChI Key: FMBOTKDEEOJWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is a halogenated and methoxylated isoquinoline derivative with a carboxylic acid functional group at position 1. Its molecular formula is C₁₁H₈BrNO₃, yielding a molecular weight of 281.9 g/mol. The compound features a fused aromatic ring system (isoquinoline core) substituted with bromine (position 8), methoxy (position 5), and carboxylic acid (position 1).

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

8-bromo-5-methoxyisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-8-3-2-7(12)9-6(8)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

FMBOTKDEEOJWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=C(C2=C(C=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 5-methoxyisoquinoline or its precursors. The methoxy group is generally introduced via electrophilic aromatic substitution or by starting from appropriately substituted precursors.

Bromination at the 8-Position

Selective bromination at the 8-position of the isoquinoline ring is a critical step. This is commonly achieved by electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃).

  • Reaction conditions: Typically, bromination is conducted at low temperatures (0–5°C) to enhance regioselectivity and minimize polybromination.
  • Outcome: The reaction yields predominantly the 8-bromo derivative, with minor formation of dibrominated byproducts at higher temperatures (>40°C).

Carboxylation at the 1-Position

The carboxylic acid group at the 1-position can be introduced by:

  • Direct carboxylation: Using carbon dioxide (CO₂) under catalytic conditions on a suitable isoquinoline intermediate.
  • Oxidation of methyl group: If a methyl substituent is present at the 1-position, it can be oxidized to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Representative Multi-Step Synthetic Route

A patented method for related quinoline carboxylic acid derivatives provides a useful framework adaptable to isoquinoline derivatives:

Step Description Reagents/Conditions Product
1 Base-mediated ring opening of isatin derivative NaOH, H₂O, acetone, reflux 10 h Intermediate quinoline derivative
2 Aldehyde addition reaction Phenyl aldehyde, 95-105°C, 1-6 h Vinyl quinoline carboxylic acid
3 Dehydration Diacetyl oxide Dehydrated intermediate
4 Oxidation Potassium permanganate solution Carboxylated quinoline derivative
5 Decarboxylation or further functionalization Thermal or catalytic conditions Target quinoline-1-carboxylic acid

This sequence can be adapted for isoquinoline analogs with appropriate substituents, including methoxy and bromo groups.

Electrophilic Substitution Specifics for this compound

The methoxy group at position 5 is an activating, ortho/para-directing substituent, influencing regioselectivity during electrophilic substitutions such as bromination and nitration.

Electrophilic Reaction Reagents/Conditions Major Product Yield
Bromination Br₂ / FeBr₃, 0–5°C This compound ~68%
Nitration HNO₃ / H₂SO₄, 0–5°C 6-Nitro-5-methoxy derivative (minor 7-nitro isomer) Variable

Note: Elevated temperatures during bromination can lead to dibrominated byproducts.

Purification and Characterization Techniques

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting material 5-Methoxyisoquinoline or derivatives
Brominating agent Bromine (Br₂) with FeBr₃ catalyst
Carboxylation method CO₂ carboxylation or KMnO₄ oxidation
Reaction temperature Bromination: 0–5°C; Carboxylation: varies (often reflux)
Reaction time Bromination: 1–3 hours; Carboxylation: several hours
Yield of bromination step ~68%
Purification Crystallization, chromatography
Characterization NMR, MS, IR, elemental analysis

Recent Research and Advances

  • Directed ortho-lithiation and subsequent functionalization have been explored for isoquinoline derivatives, offering alternative routes to introduce substituents such as bromine at specific positions.
  • Microwave-assisted synthesis and catalytic methods have improved reaction times and yields in related isoquinoline carboxylic acid syntheses, though specific applications to this compound require further development.
  • The regioselectivity challenges during electrophilic substitution are addressed by careful control of reaction conditions and the use of directing groups like methoxy.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
8-Bromo-5-chloroisoquinoline Br (8), Cl (5) 242.5 Halogenated derivative; Cl vs. OCH₃ alters lipophilicity and reactivity.
5-Bromoisoquinoline-1-carboxylic acid Br (5), COOH (1) 251.9 Lower molecular weight; absence of methoxy reduces polarity.
5-Amino-isoquinoline-8-carboxylic acid NH₂ (5), COOH (8) 188.2 Amino group enhances hydrogen bonding; positional isomerism affects solubility.
2-Bromo-5-methoxybenzoic acid Br (2), OCH₃ (5), COOH (1) 231.0 Benzene core (non-fused); simpler structure with lower complexity.
5-Bromo-8-nitroisoquinoline Br (5), NO₂ (8) 253.1 Nitro group increases electron-withdrawing effects; impacts redox stability.

Pharmacological Relevance

While explicit data for the target compound are unavailable, analogs like 5-bromo-8-nitroisoquinoline serve as intermediates in drug synthesis .

Biological Activity

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is a derivative of isoquinoline that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxy group, exhibits enhanced reactivity and diverse pharmacological properties, making it a valuable candidate for further research.

Chemical Structure and Properties

The chemical formula for this compound is C11H8BrNO3C_{11}H_{8}BrNO_{3}. The presence of the bromine atom at the 8-position significantly alters its electronic properties, potentially influencing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. For instance, compounds structurally related to 8-Bromo-5-methoxyisoquinoline have shown IC50 values in the low micromolar range against human cancer cells such as HeLa and MCF-7, indicating potent antiproliferative effects .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive bacteria. Derivatives similar to 8-Bromo-5-methoxyisoquinoline demonstrated significant inhibition zones against Staphylococcus aureus, suggesting potential as an antibacterial agent .
  • Antiviral Potential : The isoquinoline framework has been associated with antiviral properties. Compounds within this class have shown promise in inhibiting viral growth, particularly against influenza viruses .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The mechanism may involve:

  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that isoquinoline derivatives can induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The compound may also target specific enzymes involved in cancer cell proliferation or bacterial cell wall synthesis, although detailed mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerHeLa10–30 µM
AnticancerMCF-75–19 µM
AntibacterialS. aureusMIC = 0.25 µg/mL
AntiviralH5N1 InfluenzaInhibition >90%

Synthesis Methods

The synthesis of this compound can be achieved via several methods, including:

  • Bromination Reactions : Utilizing N-bromosuccinimide (NBS) in chloroform allows for selective bromination at the desired position on the isoquinoline ring.
  • Carboxylation Techniques : The carboxylic acid group can be introduced through various synthetic pathways involving carboxylation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.